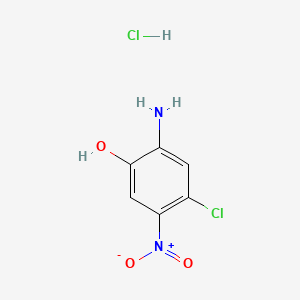

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride

説明

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is a halogenated and nitrated aromatic compound with the molecular formula C₆H₅ClN₂O₃·HCl. Structurally, it features an amino group (-NH₂) at position 2, a chlorine substituent at position 4, and a nitro group (-NO₂) at position 5 on the phenolic ring, with a hydrochloride salt formation enhancing its stability and solubility. This compound is synthesized through multi-step reactions involving nitration, chlorination, and amination, followed by acid hydrolysis and purification, as seen in analogous syntheses of substituted phenols .

Its industrial significance is highlighted by its prominence in the Asia Pacific market, which is projected to grow at a compound annual growth rate (CAGR) of XX% from 2019 to 2024, driven by applications in specialty chemicals, pharmaceuticals, and agrochemicals . The compound’s reactivity, particularly its nitro and amino groups, makes it a versatile intermediate for synthesizing dyes, polymers, and bioactive molecules.

特性

CAS番号 |

67815-67-2 |

|---|---|

分子式 |

C6H6Cl2N2O3 |

分子量 |

225.03 g/mol |

IUPAC名 |

2-amino-4-chloro-5-nitrophenol;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)2-5(3)9(11)12;/h1-2,10H,8H2;1H |

InChIキー |

UZYGGKCJOSXNMS-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N.Cl |

製品の起源 |

United States |

準備方法

Method Based on 2-Amino-4-Chlorophenol (Patent CN105753730A)

This patented method outlines a four-step synthetic route starting from 2-amino-4-chlorophenol to obtain 2-amino-4-chloro-5-nitrophenol, which upon acidification yields the monohydrochloride salt. The key steps are:

| Step | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Acylation of 2-amino-4-chlorophenol | Acetic anhydride | 2-acetamido-4-chlorophenol |

| 2 | Ring closure (cyclization) | Dehydrating agent (unspecified) | 5-chloro-2-methylbenzoxazole |

| 3 | Nitration | Mixed acid nitration with 80-90% concentrated nitric acid | 5-chloro-2-methyl-6-nitrobenzoxazole |

| 4 | Alkaline hydrolysis and acidification | Alkaline hydrolysis followed by acidification with concentrated hydrochloric acid | 2-amino-4-chloro-5-nitrophenol (as hydrochloride salt) |

- The acylation step protects the amino group, facilitating subsequent ring closure.

- The cyclization step forms a benzoxazole ring, which is then nitrated at the 6-position.

- Hydrolysis breaks the ring to regenerate the phenol structure with the nitro group introduced.

- Acidification with hydrochloric acid converts the free phenol into the monohydrochloride salt form.

- The method offers advantages such as good tinting strength, color fixation, and mildness on skin, making it suitable for hair dye applications.

Comparative Summary of Preparation Methods

| Aspect | Method from 2-Amino-4-Chlorophenol (Patent CN105753730A) | Reduction of 2,4-Dinitrophenol (Patent US4329503A) |

|---|---|---|

| Starting Material | 2-amino-4-chlorophenol | 2,4-dinitrophenol (non-chlorinated) |

| Key Reactions | Acylation, ring closure, nitration, hydrolysis | Selective partial reduction |

| Reaction Conditions | Use of acetic anhydride, dehydrating agents, mixed acid nitration (80-90% nitric acid), alkaline hydrolysis, acidification | Hydrogen sulfide in alkaline aqueous solution, strict pH control (7-9.5), 20-100°C |

| Product Purification | Acidification to hydrochloride salt | Filtration of sulfur, pH adjustment for precipitation |

| Application | Hair dye intermediates with good color properties | Preparation of amino-nitrophenol intermediates |

| Advantages | High yield, good color fixation, low skin irritability | Selective reduction, relatively mild conditions |

| Limitations | Multi-step, requires careful control of nitration and hydrolysis | Formation of sulfur by-products, long reaction times |

Full Research Findings and Notes

- The acylation step is crucial to protect the amino group and facilitate ring closure without side reactions.

- The ring closure to form benzoxazole derivatives is a well-established method to activate positions for selective nitration.

- Mixed acid nitration (using nitric and sulfuric acids) at high concentration (80-90% nitric acid) ensures efficient introduction of the nitro group at the desired position.

- Alkaline hydrolysis breaks the benzoxazole ring to regenerate the phenol with the nitro substituent.

- Acidification with concentrated hydrochloric acid converts the free base phenol into the monohydrochloride salt, enhancing stability and solubility.

- The reduction method for 2,4-dinitrophenol demonstrates the importance of pH control and the use of hydrosulfides to achieve selective reduction, which might be adapted for related compounds.

- Separation of sulfur by-products and purification steps are critical for obtaining high purity products suitable for industrial applications.

- Both methods highlight the balance between reaction efficiency, selectivity, and product purity essential for commercial viability.

化学反応の分析

Types of Reactions

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenols or anilines.

科学的研究の応用

Pharmaceutical Applications

Phenol derivatives, including 2-amino-4-chloro-5-nitro-, monohydrochloride, are vital in pharmaceutical research due to their biological activities.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Its efficacy against various pathogens can be explored further in drug formulation .

- Cancer Research : Research has shown that certain nitrophenols, including 2-amino-4-chloro-5-nitrophenol, may have carcinogenic properties under specific conditions. For instance, studies on F344/N rats indicated some evidence of carcinogenic activity associated with this compound . This aspect necessitates careful consideration in drug development and safety assessments.

Cosmetic Industry

The cosmetic industry utilizes phenolic compounds for their coloring and stabilizing properties.

- Hair Dyes : The compound is used as a color coupler in hair dye formulations. It provides vibrant colors while ensuring minimal skin irritation, which is crucial for consumer safety . The preparation methods have been optimized to enhance the quality and reduce skin sensitization effects .

- Stability in Formulations : Its stability under various conditions makes it suitable for incorporation into cosmetic products that require a long shelf life without degradation of active ingredients .

Agricultural Applications

The agricultural sector benefits from phenolic compounds as well.

- Herbicides : 2-amino-4-chloro-5-nitrophenol serves as an essential raw material for synthesizing herbicides. Its chemical structure allows it to interact effectively with plant growth mechanisms, providing a means to control unwanted vegetation .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and implications of 2-amino-4-chloro-5-nitrophenol:

作用機序

The mechanism of action of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can further affect cellular processes.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride, the following structurally related compounds are compared:

2-Amino-5-Methylphenol Hydrochloride (C₇H₉NO·HCl)

- Structural Differences : Replaces the nitro and chlorine groups with a methyl group at position 5.

- Synthesis : Prepared via trichloroacetyl chloride and THF, followed by HCl hydrolysis (50.8% yield) .

- Applications : Used in organic synthesis and dye intermediates. The absence of nitro and chloro groups reduces its electrophilic reactivity compared to the target compound.

- Market Relevance : Less commercially prominent, as niche applications limit market growth.

5-Amino-4-Chloro-2-Methylphenol (C₇H₈ClNO₂)

- Structural Differences: Methyl group at position 2 and amino at position 5, altering steric and electronic effects.

- Properties: The shifted amino group decreases acidity (pKa ~8.5) compared to the target compound (pKa ~7.2 estimated due to stronger electron-withdrawing nitro group) .

- Applications : Intermediate in pharmaceuticals; methyl group enhances lipophilicity for membrane permeability.

4-(2-Aminoethyl)phenol Hydrochloride (C₈H₁₁NO·HCl)

- Structural Differences: Features an ethylamino side chain instead of nitro and chloro substituents.

- Properties : Higher water solubility due to the ethylamine moiety but reduced thermal stability (decomposes above 150°C vs. ~200°C for the target compound) .

- Applications : Utilized in biochemical research (e.g., tyrosine analogs).

5-Amino-2,4-difluorophenol (C₆H₅F₂NO)

- Structural Differences : Fluorine atoms at positions 2 and 4 instead of chlorine and nitro groups.

- Applications : Specialty fluorinated pharmaceuticals and liquid crystals.

Comparative Data Table

Key Research Findings

- Market Dynamics: The Asia Pacific market for the target compound is driven by demand in India and China for agrochemicals, outpacing growth rates of simpler phenolic derivatives .

- Synthetic Challenges: Acid hydrolysis steps (e.g., HCl use) are critical for purity, as seen in 2-Amino-5-Methylphenol Hydrochloride synthesis, but nitro-group stability requires controlled conditions .

生物活性

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is a hydrochloride salt of 2-amino-4-chloro-5-nitrophenol, characterized by its molecular formula and a molecular weight of 225.03 g/mol. This compound exhibits significant biological activity, making it relevant in various fields, including pharmaceuticals and toxicology.

Chemical Structure and Properties

The compound's structure includes an amino group, a nitro group, and a chlorine atom on the phenolic ring. These functional groups contribute to its reactivity and biological properties. It typically appears as an orange powder that can darken upon exposure to heat above 200°C.

Biological Activity Overview

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride has been studied for its antimicrobial , antitumor , and toxicological properties:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.

- Antitumor Activity : Research indicates that it may exhibit antitumor activity through mechanisms involving oxidative stress and DNA damage due to its reactive metabolites.

- Toxicological Effects : The compound has been associated with skin and eye irritation upon exposure, highlighting potential health risks. Additionally, studies have indicated mutagenic and carcinogenic effects linked to nitroaromatic compounds .

The biological activity of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is primarily attributed to its interaction with cellular components:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformations. The nitro group facilitates redox reactions leading to the generation of reactive oxygen species (ROS), which can affect various cellular processes.

Carcinogenicity Studies

A significant body of research has focused on the carcinogenic potential of related compounds. For instance:

- A study involving Fischer 344 rats demonstrated that oral administration of 2-amino-4-chlorophenol led to an increased incidence of squamous cell papilloma in the forestomach at higher doses (3200 ppm and 8000 ppm) compared to control groups .

- In another study, chronic exposure resulted in hematological changes indicative of erythrocyte toxicity, alongside renal and hepatic toxicity in male rats .

Genotoxicity Assessments

Genotoxicity studies have shown mixed results:

- The compound was found to be mutagenic in various bacterial gene mutation tests (Ames test) with metabolic activation but not in all strains tested. It induced chromosome aberrations in Chinese hamster ovary cells and sister chromatid exchanges under certain conditions .

Data Tables

| Study Type | Organism | Findings |

|---|---|---|

| Carcinogenicity | Fischer rats | Increased squamous cell papillomas at high doses |

| Genotoxicity | Bacterial strains | Mutagenic with metabolic activation; induced chromosome aberrations |

| Toxicology | Mice | Erythrocyte toxicity; renal damage observed |

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, particularly to detect residual solvents or byproducts from synthesis. A reverse-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) are recommended for optimal separation .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) should be employed to confirm the presence of functional groups (e.g., amino, nitro, chloro) and the aromatic substitution pattern. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound’s limited solubility in water .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) can validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, ensuring alignment with theoretical values .

Q. How can researchers optimize the synthesis of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride to minimize side reactions?

Methodological Answer:

- Stepwise Nitration and Chlorination : Begin with nitration of 2-aminophenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Subsequent chlorination using Cl₂ gas or SOCl₂ should be monitored via TLC to prevent polysubstitution .

- Acid-Base Workup : After synthesis, neutralize the reaction mixture with NaHCO₃ to isolate the free base, followed by HCl addition to precipitate the monohydrochloride salt. Recrystallization in ethanol/water improves purity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

- Variable Temperature NMR : If tautomerism or dynamic proton exchange is suspected (common in amino-nitro systems), perform NMR at elevated temperatures (e.g., 60°C) to collapse splitting caused by slow exchange .

- 2D NMR Techniques (e.g., COSY, HSQC): Use these to assign overlapping aromatic proton signals and verify connectivity between substituents .

- Isotopic Labeling : Synthesize a deuterated analog at specific positions (e.g., amino group) to isolate contributions from labile protons .

Q. How does the electronic environment of the nitro and amino groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Perform density functional theory (DFT) studies to map electron density distribution. The nitro group’s electron-withdrawing nature deactivates the ring, while the amino group (protonated in HCl form) may alter regioselectivity in Suzuki-Miyaura couplings .

- Competitive Reaction Screening : Test reactivity under palladium catalysis with varying ligands (e.g., SPhos, XPhos) to identify conditions that favor coupling at the chloro-substituted position over the nitro-adjacent site .

Q. What are the stability challenges of this compound under aqueous and oxidative conditions, and how can they be mitigated?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS. Nitro groups are prone to reduction under light; thus, amber glass vials and inert atmospheres (N₂) are essential .

- Buffered Solutions : In biological assays, use phosphate buffer (pH 6.5–7.5) to prevent hydrolysis of the hydrochloride salt. Avoid strong oxidizers (e.g., H₂O₂) that may degrade the nitro moiety .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

- Solubility Parameter Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For instance, DMSO (δ = 12.7) may dissolve the compound better than DMF (δ = 12.1) due to stronger hydrogen-bond acceptance .

- Sonication-Assisted Dissolution : Apply ultrasound (37 kHz, 30 min) to disrupt crystalline lattice forces, particularly for the hydrochloride salt form .

Biological Research Considerations

Q. What precautions are necessary when using this compound in enzyme inhibition assays (e.g., p38 MAPK studies)?

Methodological Answer:

- Selectivity Profiling : Test against related kinases (e.g., JNK, ERK) to confirm specificity. Use ATP-competitive control inhibitors (e.g., SB 203580) to validate target engagement .

- Cellular Permeability Assessment : Employ Caco-2 monolayer assays to evaluate membrane penetration, as the hydrochloride salt’s polarity may limit intracellular bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。